

An In-depth Technical Guide to Methyl 5oxohept-6-enoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl 5-oxohept-6-enoate	
Cat. No.:	B15478925	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-oxohept-6-enoate (CAS No. 34990-33-5) is a bifunctional organic molecule possessing both a ketone and an unsaturated ester moiety. This unique structural arrangement makes it a potentially valuable intermediate in organic synthesis, particularly for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the known and predicted chemical properties of **Methyl 5-oxohept-6-enoate**, a detailed proposed synthesis protocol, and predicted spectroscopic characteristics to aid in its identification and utilization in research and development.

Chemical Properties

While specific experimental data for **Methyl 5-oxohept-6-enoate** is limited in publicly available literature, its chemical and physical properties can be reliably predicted based on its structure and comparison to analogous compounds.

Structure and Identification

• IUPAC Name: Methyl 5-oxohept-6-enoate

CAS Number: 34990-33-5

Molecular Formula: C₈H₁₂O₃



Molecular Weight: 156.18 g/mol

Canonical SMILES: COC(=0)CCCC(=0)C=C

• InChi Key: ONGNQDROOOWKJT-UHFFFAOYSA-N

Physicochemical Data (Predicted)

The following table summarizes the predicted physicochemical properties of **Methyl 5-oxohept-6-enoate**. These values are estimated based on structure-property relationships and data for similar gamma-keto esters and vinyl ketones.

Property	Predicted Value	Notes
Boiling Point	210-220 °C	Estimated at atmospheric pressure.
Melting Point	< 25 °C	Expected to be a liquid at room temperature.
Density	1.05 ± 0.05 g/cm ³	Estimated at 20 °C.
Solubility	Soluble in most organic solvents (e.g., ethanol, diethyl ether, acetone). Sparingly soluble in water.	Polarity suggests good solubility in a range of organic media.
Refractive Index	1.450 ± 0.020	Estimated at 20 °C.

Spectroscopic Data (Predicted)

The spectroscopic data for **Methyl 5-oxohept-6-enoate** is predicted based on the characteristic absorption and resonance patterns of its functional groups: a methyl ester, a ketone, and a terminal alkene (enone system).



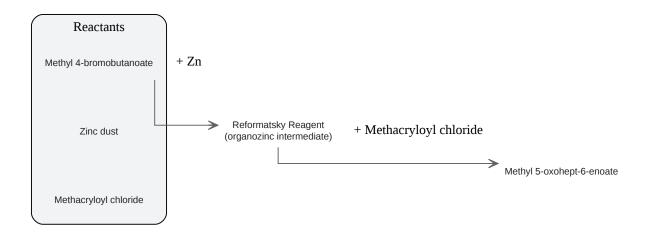
Spectroscopy	Predicted Chemical Shifts / Frequencies	Functional Group Assignment
¹H NMR	δ 5.8-6.5 (m, 3H), δ 3.65 (s, 3H), δ 2.75 (t, 2H), δ 2.50 (t, 2H), δ 1.95 (quint, 2H)	-CH=CH ₂ , -OCH ₃ , -CH ₂ -C=O, - CH ₂ -COOCH ₃ , -CH ₂ -CH ₂ -CH ₂ -
¹³ C NMR	δ ~200, δ ~173, δ ~137, δ ~128, δ ~51, δ ~40, δ ~30, δ ~20	C=O (ketone), C=O (ester), - CH=CH ₂ , -CH=CH ₂ , -OCH ₃ , - CH ₂ -C=O, -CH ₂ -COOCH ₃ , - CH ₂ -CH ₂ -CH ₂ -
IR Spectroscopy	~3080 cm ⁻¹ (weak), ~2950 cm ⁻¹ (medium), ~1740 cm ⁻¹ (strong), ~1685 cm ⁻¹ (strong), ~1620 cm ⁻¹ (medium), ~1170 cm ⁻¹ (strong)	=C-H stretch, C-H stretch (aliphatic), C=O stretch (ester), C=O stretch (ketone, conjugated), C=C stretch, C-O stretch (ester)
Mass Spectrometry	Molecular Ion (M+): m/z 156.0786. Fragmentation patterns would likely show losses of the methoxy group (m/z 31), the vinyl group (m/z 27), and cleavage at the keto group.	C8H12O3

Synthesis Protocol (Proposed)

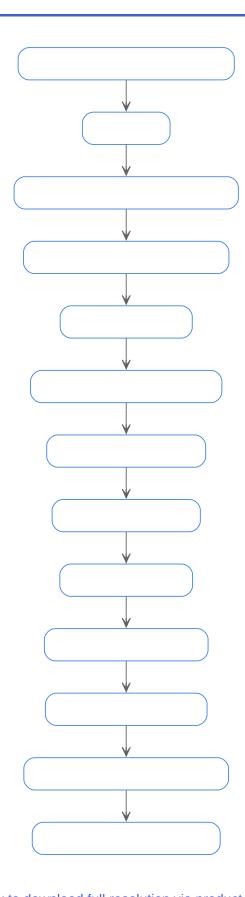
A plausible and efficient synthesis of **Methyl 5-oxohept-6-enoate** can be achieved via a Reformatsky-type reaction. This proposed protocol utilizes the reaction of an organozinc reagent, formed from a bromo-substituted ester, with methacryloyl chloride.

Reaction Scheme









Click to download full resolution via product page



To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-oxohept-6-enoate]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15478925#methyl-5-oxohept-6-enoate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com